REACTION_CXSMILES
|
[CH:1]([N:14]1[CH2:17][C:16](=[O:18])[CH2:15]1)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:19]([Mg]I)[CH2:20][CH3:21].ICCC.[Mg].[Cl-].[NH4+]>C(OCC)C.O>[CH:1]([N:14]1[CH2:17][C:16]([OH:18])([CH2:19][CH2:20][CH3:21])[CH2:15]1)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:4.5|
|
Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC(C1)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)[Mg]I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
10.75 g
|
Type
|
reactant
|
Smiles
|
ICCC
|
Name
|
|
Quantity
|
1.55 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at the same temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to rise to approximately 20° C.
|
Type
|
TEMPERATURE
|
Details
|
is maintained
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted with 3 times 50 cm3 of ethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts are dried over magnesium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure (20 kPa) at approximately 30° C
|
Type
|
EXTRACTION
|
Details
|
The dry extract
|
Type
|
CUSTOM
|
Details
|
is chromatographed on 100 g of silica gel (0.04-0.063 mm)
|
Type
|
ADDITION
|
Details
|
containing 20% of ethyl acetate
|
Type
|
WASH
|
Details
|
The desired product is eluted with 130 cm3 of the same solvent mixture
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC(C1)(CCC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |